molecular formula C17H21BO2 B177416 (4'-Pentyl[1,1'-biphenyl]-4-yl)boronic acid CAS No. 121554-18-5

(4'-Pentyl[1,1'-biphenyl]-4-yl)boronic acid

Cat. No.: B177416
CAS No.: 121554-18-5
M. Wt: 268.2 g/mol
InChI Key: QRZCEXCQSFQDMG-UHFFFAOYSA-N
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Description

(4’-Pentyl[1,1’-biphenyl]-4-yl)boronic acid is an organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to two hydroxyl groups and an organic substituent. (4’-Pentyl[1,1’-biphenyl]-4-yl)boronic acid is particularly notable for its biphenyl structure with a pentyl group attached, making it a versatile reagent in organic synthesis and various scientific applications.

Mechanism of Action

Target of Action

Boronic acids, including phenylboronic acid, are known to be mild lewis acids . They can interact with various biological targets, particularly proteins with Lewis base side chains.

Mode of Action

Boronic acids are known to form reversible covalent complexes with proteins, sugars, and other biological molecules . This interaction can alter the function of the target molecule, leading to various downstream effects.

Biochemical Pathways

Boronic acids are often used in organic synthesis, particularly in the suzuki-miyaura coupling reaction . This reaction is used to create carbon-carbon bonds, producing conjugated systems of alkenes, styrenes, or biaryl compounds .

Result of Action

The ability of boronic acids to form reversible covalent bonds can lead to various biological effects, depending on the specific targets and biochemical pathways involved .

Action Environment

The action, efficacy, and stability of (4’-Pentyl-[1,1’-biphenyl]-4-yl)boronic acid can be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules that can interact with the boronic acid. For example, the reactivity of boronic acids can be influenced by the pH of the environment, as they can form boronate esters under alkaline conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4’-Pentyl[1,1’-biphenyl]-4-yl)boronic acid typically involves the reaction of a biphenyl derivative with a boron-containing reagent. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron. The reaction conditions often include a base such as potassium acetate and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of (4’-Pentyl[1,1’-biphenyl]-4-yl)boronic acid may involve large-scale borylation reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(4’-Pentyl[1,1’-biphenyl]-4-yl)boronic acid undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming carbon-carbon bonds.

    Oxidation: The boronic acid can be oxidized to form the corresponding phenol.

    Substitution: The boronic acid group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., toluene or ethanol).

    Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Oxidation: Phenols.

    Substitution: Various substituted biphenyl derivatives.

Scientific Research Applications

(4’-Pentyl[1,1’-biphenyl]-4-yl)boronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex molecules.

    Biology: Employed in the development of sensors for detecting biological molecules such as sugars and amino acids.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of advanced materials, including polymers and liquid crystals.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: A simpler boronic acid with a phenyl group instead of a biphenyl structure.

    4-Biphenylboronic Acid: Similar to (4’-Pentyl[1,1’-biphenyl]-4-yl)boronic acid but without the pentyl group.

    2-Naphthylboronic Acid: Contains a naphthyl group instead of a biphenyl structure.

Uniqueness

(4’-Pentyl[1,1’-biphenyl]-4-yl)boronic acid is unique due to its extended biphenyl structure with a pentyl group, which enhances its solubility and reactivity in organic solvents. This makes it particularly useful in applications requiring high solubility and specific reactivity profiles.

Properties

IUPAC Name

[4-(4-pentylphenyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21BO2/c1-2-3-4-5-14-6-8-15(9-7-14)16-10-12-17(13-11-16)18(19)20/h6-13,19-20H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRZCEXCQSFQDMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C2=CC=C(C=C2)CCCCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80572952
Record name (4'-Pentyl[1,1'-biphenyl]-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80572952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121554-18-5
Record name (4'-Pentyl[1,1'-biphenyl]-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80572952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-Pentyl-4-biphenylboronic Acid (contains varying amounts of Anhydride)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

4-Bromo-4′-pentylbiphenyl (3 g, 9.9 mmol) was added in one portion to Mg (0.27 g, 11.1 mmol), treated with I2, in THF (40 mL). The mixture was heated at reflux for 3 h, cooled to −78° C. and trimethyl borate (2.06 g, 19.8 mmol) was added dropwise. The mixture was warmed to room temperature over 1 h, acidified with HCl (2 M, 50 mL), extracted with Et2O (3×50 mL). The combined ethereal washes were extracted with NaOH (100 mL, 1 M). The aqueous phase was acidified with concentrated HCl, extracted with Et2O (3×50 mL), dried (MgSO4) and the solvent removed under reduced to give the title compound (2.07 g, 78%) as an off white powder.
Quantity
3 g
Type
reactant
Reaction Step One
[Compound]
Name
Mg
Quantity
0.27 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
2.06 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Four
Yield
78%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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